Eltoprazine hydrochloride

Vue d'ensemble

Description

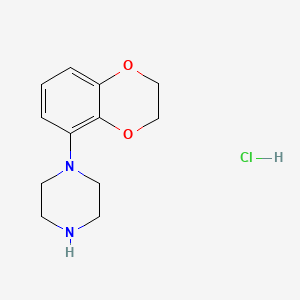

Eltoprazine hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2O2 and its molecular weight is 256.73 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 256.0978555 g/mol and the complexity rating of the compound is 231. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Parkinson's Disease and Dyskinesia

Eltoprazine has been extensively studied for its antidyskinetic effects in patients with Parkinson's disease. Clinical trials have demonstrated that eltoprazine can significantly reduce LID without compromising motor function:

- Clinical Efficacy : In a phase II clinical trial, eltoprazine was administered at varying doses (2.5 mg, 5 mg, and 7.5 mg) to assess its impact on dyskinesia severity. Results indicated a dose-dependent reduction in dyskinesia scores compared to placebo, suggesting its potential as a treatment option for managing LID in Parkinson's patients .

- Safety Profile : Eltoprazine was well-tolerated among participants, with adverse effects similar to those observed with placebo treatments . This safety profile is critical as it allows for continued use alongside levodopa therapy.

Animal Models and Mechanistic Studies

Research utilizing animal models has provided insight into the pharmacodynamics of eltoprazine:

- Dyskinetic Models : Studies involving non-human primates treated with L-DOPA demonstrated that eltoprazine effectively suppressed dyskinetic movements when administered acutely at doses as low as 0.75 mg/kg . Chronic administration also showed sustained efficacy in reducing dyskinesia over extended periods .

- Neuropharmacological Mechanisms : Eltoprazine's binding to serotonin receptors has been characterized through autoradiographic studies, revealing that it binds predominantly to 5-HT1A and 5-HT1B receptors in the brain . This binding profile aligns with its observed effects on motor behavior and synaptic transmission.

Potential Beyond Parkinson's Disease

Beyond its primary application in Parkinson's disease, eltoprazine is being explored for other neuropsychiatric conditions:

- Aggression and Impulse Control : Eltoprazine has shown promise in preclinical studies for managing aggression and impulse control disorders, although clinical efficacy in humans remains inconclusive . Its serotonergic activity may contribute to mood stabilization and reduced aggression.

- Cognitive Function : Preliminary studies suggest that eltoprazine may enhance cognitive functions by improving synaptic transmission and mitochondrial function in specific mutant models . Further research is needed to explore these potential cognitive benefits.

Case Study 1: Eltoprazine in Parkinson’s Disease Patients

A double-blind, placebo-controlled trial involved 60 participants diagnosed with Parkinson’s disease experiencing moderate to severe dyskinesia. Participants received either eltoprazine or placebo over three weeks:

- Findings : The study reported significant reductions in the Unified Dyskinesia Rating Scale (UDysRS) scores among those receiving eltoprazine compared to the placebo group. Secondary outcomes also indicated improvements in overall motor function and participant-reported outcomes .

Case Study 2: Animal Model Studies

In a controlled study using L-DOPA primed rats, eltoprazine was administered at doses of 0.3 mg/kg and 0.6 mg/kg:

Analyse Des Réactions Chimiques

Formation of the Benzodioxin Core

The benzodioxin moiety is synthesized via cyclization reactions. A catechol derivative reacts with 1,2-dibromoethane or ethylene glycol diacetate under alkaline conditions to form the 1,4-benzodioxin scaffold . This step is critical for establishing the compound's fused aromatic-oxygen heterocycle.

Salt Formation

The free base (eltoprazine) reacts with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability .

Key Synthesis Table

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Cyclization | Catechol + 1,2-dibromoethane, NaOH | 1,4-benzodioxin intermediate |

| 2 | Nucleophilic substitution | Halobenzodioxin + piperazine, Cu | Eltoprazine free base |

| 3 | Acid-base reaction | Eltoprazine + HCl | This compound |

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes into:

-

Carbon oxides (CO, CO₂)

-

Hydrogen chloride (HCl)

-

Nitrogen oxides (NOₓ)

This degradation pathway is confirmed by thermogravimetric analysis (TGA) data .

Hydrolysis

Under strongly acidic or alkaline conditions, hydrolysis of the benzodioxin or piperazine rings may occur, though specific products are not well-documented .

Reactivity and Incompatibilities

-

Oxidizing Agents : Reacts violently with strong oxidizers (e.g., peroxides, chlorates), leading to combustion or explosive decomposition .

-

Light Sensitivity : Prolonged UV exposure may degrade the compound, necessitating storage in amber glass .

Decomposition Products Table

| Condition | Products | Hazard Profile |

|---|---|---|

| Thermal decomposition | CO, CO₂, HCl, NOₓ | Toxic fumes, respiratory irritant |

| Oxidation | Uncharacterized oxidized byproducts | Potential mutagenicity |

Physicochemical Interactions

-

Solubility : Freely soluble in water (1 mg/mL in PBS pH 7.2), ethanol (25 mg/mL), and DMSO (20 mg/mL) .

-

pKa : The piperazine nitrogen has a basic pKa of ~8.83, influencing protonation states in biological systems .

Analytical Characterization

Propriétés

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-2-10(14-6-4-13-5-7-14)12-11(3-1)15-8-9-16-12;/h1-3,13H,4-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSOSUNPIXJCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C3C(=CC=C2)OCCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98224-03-4 (Parent) | |

| Record name | Eltoprazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098206098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2046090 | |

| Record name | Eltoprazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98206-09-8, 98226-24-5, 98224-03-4 | |

| Record name | Eltoprazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098206098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MP-15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098226245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eltoprazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELTOPRAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5275JY4PKD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.